1-Benzylindol-6-amine;hydrochloride
Description
Historical Context of Indole (B1671886) Derivatives in Chemical Biology
The history of indole chemistry traces back to the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.org This foundational work opened the door to recognizing the indole core in a multitude of important natural products. By the 1930s, scientific interest in indole intensified with the discovery of its presence in essential biomolecules like the amino acid tryptophan and various indole alkaloids. wikipedia.org This historical journey from a component of a dye to a key element in biochemistry underscores the evolution of our understanding of molecular function in biological systems.
Pervasive Role of the Indole Scaffold in Bioactive Molecules and Natural Products
The indole nucleus is a recurring motif in a remarkable number of natural and synthetic molecules that exhibit significant biological activity. nih.gov This prevalence is attributed to the unique ability of the heterocyclic structure to mimic peptides and engage in reversible binding with proteins. nih.gov In nature, indoles are widely distributed, with tryptophan serving as a biosynthetic precursor to a host of secondary metabolites. nih.gov For instance, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) plays a crucial role in the central nervous system, as well as the cardiovascular and gastrointestinal systems. nih.gov
The indole scaffold is a fundamental component of many alkaloids, such as mitomycin C and reserpine, and forms the structural basis for numerous approved drugs, including sumatriptan, tadalafil, and fluvastatin. stonybrook.edu The therapeutic applications of indole derivatives are extensive, covering areas such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. benthamdirect.comresearchgate.net This wide range of activities makes the indole framework a highly attractive starting point for the design of novel therapeutic agents. mdpi.com
Rationale for Investigating 1-Benzylindol-6-amine as a Research Scaffold
The investigation of specific indole derivatives like 1-Benzylindol-6-amine is driven by the desire to explore new chemical space and identify compounds with novel or enhanced biological activities. The core indole structure provides a versatile platform that can be systematically modified. The introduction of a benzyl (B1604629) group at the 1-position and an amine group at the 6-position of the indole ring creates a unique molecule with distinct electronic and steric properties.
The rationale for studying such a compound is multifold:
Structural Diversity: By functionalizing the indole core at these specific positions, researchers can generate novel structures that may interact with biological targets in new ways.
Pharmacophore Development: The benzyl and amine groups can serve as key interaction points with proteins, potentially leading to the development of new pharmacophores for specific diseases.
Lead Optimization: For existing indole-based drug candidates, derivatives like 1-Benzylindol-6-amine can be synthesized as part of lead optimization studies to improve potency, selectivity, or pharmacokinetic properties.
Overview of Research Approaches in Indole Chemistry
The synthesis and functionalization of indoles are central themes in organic chemistry. A variety of classical and modern synthetic methods are employed to construct and modify the indole ring system.
One of the most historically significant and widely used methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. creative-proteomics.com Another classical approach is the Leimgruber-Batcho indole synthesis , which is particularly popular in the pharmaceutical industry due to its high yield and ability to produce substituted indoles. wikipedia.orgcreative-proteomics.com
Modern research in indole chemistry increasingly focuses on more efficient and sustainable methods. These include:
Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have proven to be powerful tools for the synthesis of complex indole derivatives. aalto.fi
C-H Activation: This cutting-edge technique allows for the direct functionalization of the indole ring's C-H bonds, offering a more atom-economical approach to creating derivatives. numberanalytics.com
Green Chemistry Approaches: To minimize environmental impact, researchers are exploring the use of microwaves, ionic liquids, water as a solvent, and biocatalysis in indole synthesis. numberanalytics.comresearchgate.net These methods often lead to higher yields, shorter reaction times, and reduced use of hazardous reagents. researchgate.net
The combination of these diverse synthetic strategies provides chemists with a robust toolbox for the continued exploration of the vast chemical landscape of indole derivatives.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylindol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;/h1-10H,11,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWZTMIANAOMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490398-69-9 | |
| Record name | 1-benzyl-1H-indol-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental to determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Benzylindol-6-amine hydrochloride, specific chemical shifts would confirm the presence and connectivity of the benzyl (B1604629) group, the indole (B1671886) core, and the amine substituent. The ¹H NMR spectrum would be expected to show signals corresponding to the protons of the benzyl methylene (B1212753) group, the aromatic protons of the benzyl ring, and the distinct protons of the indole ring system. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. However, specific, peer-reviewed, and publicly accessible ¹H and ¹³C NMR datasets for 1-Benzylindol-6-amine hydrochloride could not be located during a comprehensive search of scientific databases and literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Benzylindol-6-amine hydrochloride, characteristic IR absorption bands would be expected for the N-H stretches of the amine hydrochloride, C-H stretches of the aromatic and benzyl groups, C=C stretching of the aromatic rings, and C-N stretching.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems like the indole ring. The spectrum would show specific wavelengths of maximum absorbance (λmax) corresponding to these transitions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 1-Benzylindol-6-amine hydrochloride, high-resolution mass spectrometry would confirm the elemental composition. The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (1-Benzylindol-6-amine) and characteristic fragment ions, such as the tropylium (B1234903) ion (m/z 91) from the cleavage of the benzyl group. While chemical suppliers indicate that LC-MS (Liquid Chromatography-Mass Spectrometry) data exists, these specific datasets are not publicly disseminated.
Crystallographic Analysis for Molecular Conformation and Packing
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. A crystallographic study of 1-Benzylindol-6-amine hydrochloride would reveal the precise conformation of the benzyl group relative to the indole ring and how the molecules pack in a crystal lattice, influenced by hydrogen bonding from the amine hydrochloride. A thorough search of crystallographic databases did not yield any public records of a crystal structure for this compound.
Theoretical Chemistry and Computational Modeling
In the absence of extensive experimental data, computational methods can offer valuable insights into the properties of a molecule.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to predict a molecule's electronic properties, optimized geometry, and spectroscopic characteristics. Such studies on 1-Benzylindol-6-amine hydrochloride could predict its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surface, and theoretical NMR and IR spectra. However, no specific computational studies focused on 1-Benzylindol-6-amine hydrochloride have been identified in the published scientific literature. While research on related indole derivatives exists, these findings cannot be directly extrapolated to provide accurate data for the title compound.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule, providing insights into its flexibility and the range of conformations it can adopt in a simulated environment. acs.org An MD simulation for 1-Benzylindol-6-amine;hydrochloride would involve placing the molecule in a virtual box, typically solvated with water molecules to mimic physiological conditions, and then calculating the forces between atoms and their subsequent movements over time. acs.org
The primary output of an MD simulation is a trajectory, which is a record of the atomic positions at sequential time steps. Analysis of this trajectory can reveal key aspects of the molecule's dynamics:
Rotatable Bonds: The benzyl group attached to the indole nitrogen and the amine group at the 6-position introduce key rotatable bonds. The simulation would track the dihedral angles of these bonds to identify the most populated rotational states (rotamers).
Solvent Interactions: The simulation would illustrate how the hydrochloride salt form of the amine interacts with water molecules, and how the benzyl and indole moieties are solvated.
The insights gained from MD simulations are crucial for understanding how this compound might adapt its shape to fit into a biological receptor, a key aspect of rational drug design. mdpi.com
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Simulation Parameter | Illustrative Value/Observation | Significance |
| Simulation Time | 100 nanoseconds | Provides a reasonable timescale to observe significant conformational changes. |
| Solvent Model | TIP3P Water | A standard water model to simulate an aqueous environment. acs.org |
| Temperature | 300 K | Simulates physiological temperature. acs.org |
| Key Dihedral Angle (C-N-C-C of benzyl) | Bimodal distribution around -60° and +60° | Suggests two primary low-energy conformations of the benzyl group relative to the indole ring. |
| RMSD of Indole Core | Low (e.g., < 1.5 Å) | Indicates a relatively rigid indole scaffold. |
| RMSD of Benzyl Group | Higher (e.g., 2-4 Å) | Highlights the flexibility of the benzyl substituent. |
In Silico Prediction of Conformational Preferences
In addition to the dynamic picture provided by MD simulations, in silico methods can be used to systematically search for and rank the stability of different conformations of this compound. These methods typically involve computational techniques like conformational searches and quantum mechanical calculations.
A conformational search algorithm would systematically rotate the flexible bonds of the molecule to generate a large number of possible 3D structures. Each of these conformers would then be subjected to energy minimization to find the nearest local energy minimum. The relative energies of these minimized structures can then be calculated to predict their populations at a given temperature.
For indole derivatives, the orientation of substituents can significantly influence their biological activity. researchgate.net For this compound, key conformational questions that can be addressed in silico include:
The preferred orientation of the benzyl group relative to the indole plane (e.g., perpendicular, parallel).
The rotational barrier and preferred conformers around the bond connecting the benzyl group to the indole nitrogen.
Computational studies on related N-substituted indoles have utilized such methods to understand their interaction with biological targets. nih.gov For instance, the docking of indole derivatives into receptor binding sites is highly dependent on their conformational preferences. nih.gov
Table 2: Illustrative Predicted Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C of benzyl) | Description |
| 1 | 0.00 | -65° | The global minimum energy conformer, with a specific orientation of the benzyl group. |
| 2 | 0.85 | +70° | A slightly higher energy conformer, also likely to be significantly populated at room temperature. |
| 3 | 2.50 | 180° | A higher energy conformer, representing a less favorable orientation of the benzyl group. |
These in silico predictions provide a static but valuable picture of the molecule's likely shapes, complementing the dynamic information from MD simulations. Together, these computational approaches are indispensable for building a comprehensive understanding of the structural and dynamic properties of this compound, which is foundational for any further investigation into its chemical and biological behavior.
Structure Activity Relationship Sar Investigations of 1 Benzylindol 6 Amine Derivatives
Design Principles for Modulating Biological Activities through Structural Modifications
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the structure of peptides and bind to a diverse array of protein targets. nih.govresearchgate.net The design of derivatives based on the 1-benzylindol-6-amine framework follows several key principles aimed at fine-tuning their pharmacological profiles.
Another fundamental design principle is the strategic placement of substituents on the fused benzene (B151609) ring of the indole core (positions 4, 5, and 7) and on the N1-benzyl ring. These modifications can modulate factors such as:
Binding Affinity: By introducing groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic interactions).
Selectivity: By tailoring the molecule to fit the unique topology of a specific target receptor over others.
Electronic Properties: Electron-withdrawing or electron-donating groups can alter the reactivity and interaction capabilities of the indole ring system. nih.gov
Multi-target-directed ligand (MTDL) design is an advanced strategy where derivatives are engineered to interact with multiple biological targets simultaneously, which can be beneficial for treating complex multifactorial diseases. nih.gov This often involves combining pharmacophoric elements from known ligands for different targets onto a single scaffold like 1-benzylindol-6-amine.
Impact of Substituent Variations on the Indole Ring Positions
The substitution pattern on the indole's benzene ring (positions C4, C5, C6, and C7) profoundly impacts biological activity. The nature and position of these substituents can lead to distinct interactions with target proteins. nih.gov
Studies on related indole derivatives have shown that substituents at the C5 position are particularly influential. A notable finding is the interdependent effect of substituents at this position. For instance, in one series of indole-based ligands, derivatives with a chloro (Cl) or nitro (NO₂) group at the C5 position were considered a different "family" compared to those with a simple hydrogen (H) at C5. nih.gov The former group's affinity was enhanced by hydroxyl or methoxy (B1213986) groups on a side chain, whereas the latter's affinity was boosted by halogens on the same side chain. nih.gov This suggests that the C5 substituent can alter the binding mode of the entire molecule. nih.gov
The introduction of a substituent at the C7 position of the indole ring has been shown in some cases to greatly reduce anti-proliferative activity, while C5 substitution can enhance it. nih.gov The area around the C5 position of the indole nucleus may face a sterically permissive region in some receptors, while the C7 position may face a more restricted site. nih.gov
The following table summarizes the structure-activity relationships for C5-substituted indole derivatives from a study on Benzodiazepine Receptor (BzR) ligands, illustrating the divergent effects based on the C5 substituent.
| Base Scaffold (C5-Substituent) | Favorable Side-Chain Substituents | Unfavorable Side-Chain Substituents | Postulated Effect |
| 5-H | Halogens (e.g., Cl, F) | Hydroxyl (OH), Methoxy (OCH₃) | Binds in a mode where the C5-position is near a sterically restricted site (S₂). nih.gov |
| 5-Cl / 5-NO₂ | Hydroxyl (OH), Methoxy (OCH₃) | Halogens (e.g., Cl, F) | Adopts an alternative conformation where the C5-substituent is accommodated. nih.gov |
Data derived from studies on N-(indol-3-ylglyoxylyl)amides and N-(indol-3-yl)benzylamides. nih.gov
Influence of Benzyl (B1604629) Moiety Modifications on Molecular Recognition
The N1-benzyl group is a critical component for molecular recognition, often fitting into a hydrophobic pocket of the target protein. nih.gov Modifications to this benzyl ring can significantly enhance or diminish the compound's activity and selectivity.
Research on N-benzyl indole derivatives has provided specific insights into these structure-activity relationships. For example, in a series of 1-(substituted benzyl)-3-(phenylimino)indolin-2-ones evaluated for antiplatelet activity, substitutions on the benzyl ring had a clear impact. The presence of a substituent at the para position of the benzyl ring was found to decrease antiplatelet activity, which may be due to steric hindrance that interferes with the optimal ligand-receptor interaction. nih.gov In contrast, derivatives with ortho or meta substituents on the benzyl ring were among the most potent. nih.gov
Conversely, in a different class of indole derivatives targeting the Benzodiazepine Receptor, the affinity of 5-Cl/NO₂ substituted indoles was improved by the presence of hydroxyl or methoxy groups on the phenyl ring of a benzylamide side chain. nih.gov This highlights that the ideal substitution pattern on the benzyl moiety is highly dependent on the specific topology of the target binding site. Studies on other N-substituted indole derivatives have also shown that introducing an N-benzyl group can markedly enhance biological activity compared to N-unsubstituted analogues. rsc.org
The table below illustrates the effect of the benzyl ring substitution pattern on antiplatelet activity.
| Compound Series | Benzyl Ring Substitution Position | Relative Antiplatelet Activity | Putative Reason |
| 1-(substituted benzyl)-3-(phenylimino)indolin-2-ones | ortho (e.g., 2-NO₂) | High | Favorable interaction, minimal steric clash. nih.gov |
| meta (e.g., 3-Cl) | High | Favorable interaction, minimal steric clash. nih.gov | |
| para (e.g., 4-Cl, 4-F, 4-CH₃) | Decreased | Potential for steric hindrance with the receptor. nih.gov |
Data derived from studies on inhibition of platelet aggregation induced by arachidonic acid. nih.gov
Role of the Amine Functionality in Ligand-Target Interactions
The 6-amino group of 1-benzylindol-6-amine is a key pharmacophoric feature, playing a crucial role in anchoring the ligand to its biological target. As the compound is supplied as a hydrochloride salt, this primary amine is protonated under physiological conditions, carrying a positive charge. This cationic center is pivotal for forming strong electrostatic interactions and hydrogen bonds.
Key interactions involving the amine functionality include:
Salt Bridges: The protonated ammonium (B1175870) group (-NH₃⁺) can form a strong charge-based interaction with negatively charged amino acid residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the binding site of a protein. nih.gov This is often one of the most significant single interactions contributing to binding affinity.
Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on the protein backbone or amino acid side chains. nih.gov
Cation-π Interactions: The positively charged amine can interact favorably with the electron-rich face of aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). This non-covalent interaction can be a significant contributor to binding affinity and specificity. nih.gov
The precise positioning and orientation of this amine group are critical. The flexibility or rigidity of the scaffold determines how well the amine can be presented to its interaction partners within the receptor. The introduction of substituents near the amine group can sterically hinder these vital interactions, leading to a loss of activity.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational technique used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govpharmacophorejournal.com This approach is particularly useful when the 3D structure of the biological target is unknown. youtube.com
For a molecule like 1-benzylindol-6-amine, a pharmacophore model would typically consist of several key features:
A Hydrogen Bond Donor (HBD): Representing the 6-amino group.
A Positive Ionizable (PI) Feature: Also corresponding to the protonated 6-amino group.
Aromatic Rings (AR): One for the indole core and another for the N-benzyl group. These are crucial for π-π stacking and hydrophobic interactions.
A Hydrophobic (HY) Feature: Often centered on the benzyl group or the indole ring itself, defining regions that interact with nonpolar pockets in the receptor.
A typical ligand-based drug design workflow using pharmacophore modeling involves several steps:
Training Set Assembly: A collection of molecules with known biological activities against a specific target is gathered.
Pharmacophore Model Generation: Computational software analyzes the 3D conformations of the most active molecules to find common spatial arrangements of pharmacophoric features. nih.gov The best models are those that can effectively distinguish between highly active and inactive compounds.
Model Validation: The generated pharmacophore model is tested for its ability to correctly identify active compounds from a database containing a mix of known actives and decoys (inactive molecules).
Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large databases of chemical compounds to find novel molecules that match the pharmacophoric features.
Hit Optimization: The identified "hits" can then be synthesized and tested. Further refinement is often guided by Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity to predict the potency of new designs. pharmacophorejournal.commdpi.com
This process allows for the rational design of new derivatives of 1-benzylindol-6-amine with potentially improved potency and selectivity. espublisher.com
Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data available for the compound "1-Benzylindol-6-amine;hydrochloride" that aligns with the detailed outline requested.
Searches for this compound and its known synonyms did not yield any published research pertaining to the following areas:
Enzyme Inhibition and Activation Studies: No studies were found detailing the effect of this compound on enzymes such as G6PD, Aldose Reductase, or DNA Polymerases.
Receptor Binding and Modulation Assays: There is no available data on the binding affinity or modulatory effects of this specific compound on Serotonin (B10506) or Cannabinoid receptors.
Antiproliferative and Cytotoxic Activity: Cell-based assay results detailing the antiproliferative or cytotoxic effects of this compound on cancer cell lines could not be located.
Antimicrobial and Antifungal Potency: No information is available regarding the evaluation of this compound's potency against microbial or fungal strains.
In Vivo Target Engagement: There are no published in vivo studies in non-human animal models investigating the target engagement of this compound.
While research exists for the broader class of indole derivatives and related structures in these therapeutic areas, the specific data required to generate the requested article for "this compound" is not present in the current body of scientific literature. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound “this compound” regarding its pre-clinical pharmacological and biological activity profiling. Specifically, no data could be retrieved for the following sections:
Pre Clinical Pharmacological and Biological Activity Profiling
In Vivo Research in Non-human Animal Models
Pharmacokinetic and Pharmacodynamic Research in Pre-clinical Settings
Therefore, the requested article focusing on these aspects of “1-Benzylindol-6-amine;hydrochloride” cannot be generated at this time due to the absence of the necessary research findings and data.
Molecular Mechanisms of Action
Ligand-Target Interactions at the Molecular Level
No published data is currently available that details the binding affinities and selectivity profiles of 1-benzylindol-6-amine;hydrochloride for any biological target.
There is no information in the scientific literature to determine whether this compound acts as an allosteric modulator or an orthosteric binder at any potential target.
Intracellular Signaling Pathway Modulation
Specific studies on the effects of this compound on kinase activity or any cell signaling cascades have not been reported.
There are no available transcriptomic or proteomic studies that have analyzed the cellular responses to treatment with this compound.
The mechanisms by which this compound might perturb the cell cycle or induce programmed cell death have not been investigated.
Computational Approaches to Mechanistic Elucidation
Computational chemistry has become an indispensable tool in the elucidation of the mechanisms of action for investigational compounds. For 1-Benzylindol-6-amine hydrochloride, these methods can forecast its binding affinity to various protein targets, predict its pharmacological activity, and estimate its pharmacokinetic profile long before extensive laboratory testing is undertaken. This section delves into the specific computational strategies employed to characterize this promising molecule.
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-Benzylindol-6-amine hydrochloride, this method is instrumental in identifying potential biological targets and understanding the intricacies of its binding interactions.
In a typical molecular docking study, the three-dimensional structure of 1-Benzylindol-6-amine hydrochloride would be placed into the binding site of a target protein. The software then calculates the most stable binding poses, or "binding modes," and estimates the binding affinity, often expressed as a docking score. These scores provide a relative measure of the strength of the interaction. For instance, studies on structurally related N-benzyl-3-indole derivatives have demonstrated their potential to inhibit enzymes like DNA gyrase B, with favorable binding energies indicating a strong interaction with key amino acid residues within the active site. ekb.eg
Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur upon binding. This provides a deeper understanding of the interaction and can help to refine the binding hypothesis generated from molecular docking.
A representative, albeit illustrative, set of molecular docking data for indole (B1671886) derivatives against a hypothetical protein target is presented below:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 1-Benzylindol-6-amine | -8.5 | TYR22, PHE88, LEU102 |
| Indole (Scaffold) | -5.2 | TYR22 |
| Benzylamine | -4.8 | PHE88 |
Note: The data in this table is illustrative and intended to represent the type of output from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a set of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are most correlated with that activity.
For 1-Benzylindol-6-amine hydrochloride, a QSAR study would involve compiling a dataset of related indoleamine derivatives with measured activities against a specific biological target. Various molecular descriptors for these compounds would then be calculated, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods are then used to build a mathematical equation that can predict the activity of new compounds based on their descriptor values.
QSAR studies on indole derivatives have successfully been used to predict their activity as antagonists for various receptors. nih.gov These models can guide the synthesis of new derivatives of 1-Benzylindol-6-amine hydrochloride with potentially enhanced activity by suggesting modifications to its structure that would optimize the key descriptors identified in the QSAR model.
An example of descriptors that might be used in a QSAR model for indole derivatives is shown in the table below:
| Descriptor | Description | Potential Impact on Activity |
| LogP | Octanol-water partition coefficient | Affects membrane permeability and binding to hydrophobic pockets |
| TPSA | Topological Polar Surface Area | Influences solubility and ability to cross biological membranes |
| Molecular Weight | Mass of the molecule | Can impact diffusion and binding |
| Number of H-bond donors/acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with protein targets |
In Silico ADME Prediction for Research Compound Optimization
Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become a cornerstone of modern drug discovery, allowing for the early assessment of a compound's likely pharmacokinetic profile.
For 1-Benzylindol-6-amine hydrochloride, various computational models can predict key ADME parameters. These predictions are based on the compound's structure and physicochemical properties. For example, models can estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and likelihood of being a substrate for efflux transporters.
Studies on other indole derivatives have shown that in silico ADME predictions can effectively guide the optimization of lead compounds. nih.govchemmethod.comnih.gov By identifying potential liabilities early in the discovery process, such as poor absorption or rapid metabolism, medicinal chemists can make targeted modifications to the structure of 1-Benzylindol-6-amine hydrochloride to improve its drug-like properties.
A summary of predicted ADME properties for a compound like 1-Benzylindol-6-amine, based on typical in silico models, is provided below:
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed across the intestinal wall |
| Blood-Brain Barrier Penetration | Yes | Potential for central nervous system activity |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from target cells |
Note: The data in this table is illustrative and based on general predictions for structurally related compounds.
Future Research Directions and Research Applications
Development of Novel Indole-Based Chemical Probes for Biological Systems
The intrinsic fluorescence of the indole (B1671886) ring system makes it an attractive core for the development of chemical probes to investigate complex biological processes. researchgate.netnih.gov Future research will likely focus on the design and synthesis of novel indole-based probes with enhanced photophysical properties, such as increased quantum yields, larger Stokes shifts, and sensitivity to specific microenvironments. researchgate.netnih.gov
Derivatives of 1-benzylindol-6-amine;hydrochloride could be engineered to act as fluorescent sensors for specific ions, pH, or reactive oxygen species within living cells. nih.gov By strategically modifying the substituents on the indole ring and the benzyl (B1604629) group, researchers can fine-tune the probe's spectral properties and localization within cellular compartments. researchgate.net For instance, the introduction of specific recognition moieties could enable the targeted imaging of particular proteins or organelles. The development of such probes would provide invaluable tools for understanding cellular function and dysfunction in real-time. pitt.edu
Table 1: Potential Modifications of Indole-Based Fluorescent Probes
| Modification Site | Desired Outcome |
| Indole Nitrogen | Modulate electron density and fluorescence quenching |
| C-2 and C-3 Positions | Introduce environmentally sensitive fluorophores |
| Benzene (B151609) Ring of Benzyl Group | Attach targeting ligands or solubility-enhancing groups |
| Amine Group at C-6 | Alter pH sensitivity and cellular uptake |
Exploration of New Biological Targets for Indole Amine Scaffolds
The indole nucleus is a common feature in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. pcbiochemres.comajchem-b.comnih.gov While the biological targets of many indole derivatives are known, the vast chemical space occupied by this class of compounds suggests that numerous other targets remain to be discovered.
Future research will involve screening libraries of indole amines, including analogs of this compound, against a broad range of biological targets. This could lead to the identification of novel inhibitors for enzymes such as kinases, histone deacetylases (HDACs), or DNA topoisomerases, which are implicated in various diseases. nih.govmdpi.com The versatility of the indole scaffold allows for the design of compounds that can specifically interact with the binding sites of these proteins. nih.gov High-throughput screening campaigns coupled with mechanism-of-action studies will be crucial in uncovering new therapeutic applications for indole amine scaffolds.
Advancements in Stereoselective Synthetic Methodologies for Complex Indole Amine Structures
Many biologically active indole alkaloids possess complex, stereochemically rich structures. nih.gov The development of efficient and highly stereoselective synthetic methods is therefore a critical area of ongoing research. Future advancements will likely focus on the use of chiral catalysts, including both metal-based and organocatalytic systems, to control the stereochemistry of key bond-forming reactions. nih.govacs.orgnih.gov
For the synthesis of complex indole amines related to this compound, methodologies such as asymmetric hydrogenation, enantioselective alkylations, and cycloadditions will be further refined. acs.orgmdpi.com The Fischer indole synthesis, a classic method for indole ring formation, continues to be adapted for the synthesis of complex natural products. nih.govrsc.org The development of novel catalytic systems that can tolerate a wide range of functional groups and provide high enantiomeric excess will be instrumental in accessing new and structurally diverse indole amine derivatives for biological evaluation. acs.org
Integration of Multi-Omics Data in Indole Compound Research
The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach to understanding the global effects of small molecules on biological systems. In the context of indole compound research, integrating multi-omics data can provide a comprehensive view of the cellular pathways and networks modulated by compounds like this compound.
Future studies will likely employ chemoproteomics to identify the direct protein targets of indole amines within a complex cellular lysate. chemikailproteomics.com Transcriptomic and metabolomic profiling can then reveal the downstream consequences of target engagement, providing insights into the compound's mechanism of action and potential off-target effects. This systems-level approach will not only accelerate the identification of new drug targets but also facilitate the development of more selective and potent therapeutic agents.
Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry
These collaborations can take various forms, from fee-for-service arrangements to fully integrated partnerships. fiocruz.br Such synergistic efforts will be crucial for translating fundamental discoveries in indole chemistry into tangible benefits for human health, whether in the form of novel therapeutic agents or powerful research tools. researchgate.net The shared expertise and resources will accelerate the pace of innovation and increase the likelihood of success in the challenging endeavor of drug discovery. drugbank.com
Q & A
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Factorial designs (e.g., varying substituents on the indole or benzyl groups) combined with in vitro assays (e.g., enzyme inhibition) enable systematic SAR exploration. For example, hydroxyzine hydrochloride formulations use kinetic analysis of dissolution data to correlate structural modifications with bioavailability .
Safety and Compliance
Q. What safety protocols are critical for handling 1-Benzylindol-6-amine hydrochloride in laboratory settings?
- Methodological Answer : Follow TCI America’s guidelines:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .
- Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations .
Q. How can researchers validate analytical methods for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
